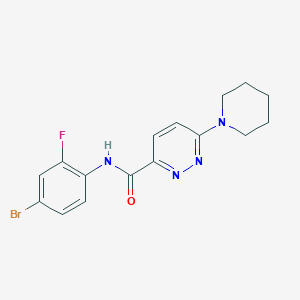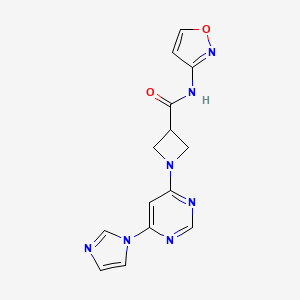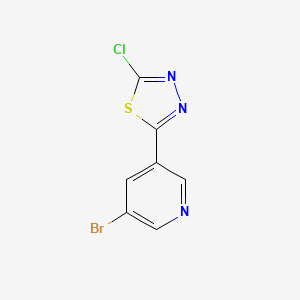
2-(5-Bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 5-bromopyridin-3-amine with ethyl acetate in the presence of a coupling agent. The starting materials include 5-bromopyridin-3-amine, ethyl acetate, and a coupling agent.Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted with a bromine atom at the 5-position and a thiadiazole group at the 2-position .Chemical Reactions Analysis
This compound can be used in the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction . The fluorosulfate functionality was shown by Sharpless and coworkers to have distinct reactivity in comparison to other functional groups used in Suzuki-Miyaura reactions, such as bromides, chlorides, and triflates .科学的研究の応用
Metabolism and Monitoring Etridiazole, a compound related to thiadiazole, has been studied for its metabolism in rats and humans. Two metabolites, ET-CA and ET-MA, were synthesized and identified in the urine after oral administration of etridiazole. The research developed sensitive analytical methods for detecting these metabolites, suggesting their potential as biomarkers for biological monitoring of exposure to etridiazole-related compounds (Welie et al., 2005).
Therapeutic Efficacy and Safety Cefazedone, another compound related to thiadiazole, has been investigated for its therapeutic efficacy and safety. Studies have shown its potential as a tolerable antimicrobial agent, emphasizing its good systemic and local tolerance (Züllich & Sack, 1979). Moreover, cefazedone's potential nephrotoxicity was examined, and the findings suggest that it does not significantly affect the elimination of a specific tubule enzyme, indicating a favorable nephrotoxicity profile (Mondorf Aw, 1979).
Uric Acid Metabolism and Neurological Effects 2-ethylamino-1,3,4-thiadiazole has been studied for its impact on patients with disorders in uric acid metabolism and cerebral function. The compound was found to further increase elevated uric acid concentrations in blood and urine, indicating its significant impact on purine synthesis and potential implications in related disorders (Nyhan et al., 1968).
Poisoning and Toxicity Cases 5-bromo-2-nitropyridine, a related compound, has been reported in a case of poisoning, highlighting its toxic nature upon exposure and the subsequent development of severe health conditions such as methemoglobinemia and delayed encephalopathy (Shi et al., 2022).
作用機序
Target of Action
The primary targets of 2-(5-Bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways affected by this compound . Future studies should aim to elucidate these pathways to better understand the compound’s mechanism of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s primary targets and mode of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s ability to interact with its targets. The specific environmental factors influencing the action of this compound are currently unknown .
Safety and Hazards
特性
IUPAC Name |
2-(5-bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3S/c8-5-1-4(2-10-3-5)6-11-12-7(9)13-6/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTSSMSADPNGAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NN=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
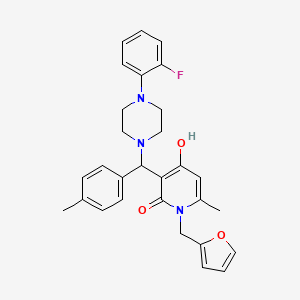
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2408058.png)

![5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2408062.png)
![4-{2-[1-(4-methylbenzoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2408064.png)
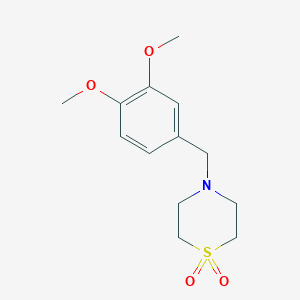
![(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2408067.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2408068.png)
![2-(4-Fluorophenyl)-6-[2-(3-methoxyphenyl)-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2408069.png)

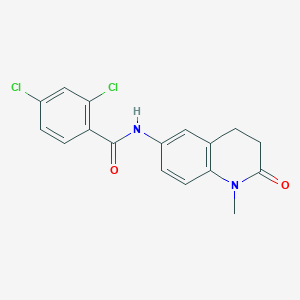
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-naphthamide](/img/structure/B2408076.png)
